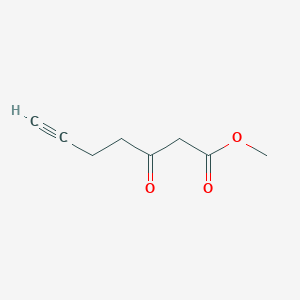

Methyl 3-oxohept-6-ynoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-oxohept-6-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-3-4-5-7(9)6-8(10)11-2/h1H,4-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSZWYTRZAPFGTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)CCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50438470 | |

| Record name | 6-Heptynoic acid, 3-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100330-50-5 | |

| Record name | 6-Heptynoic acid, 3-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 3 Oxohept 6 Ynoate and Its Advanced Intermediates

Direct Synthetic Routes to Methyl 3-oxohept-6-ynoate

Direct synthetic routes to this compound primarily involve the formation of the carbon skeleton in a single key step. These methods are often favored for their efficiency and atom economy.

Esterification Approaches

The direct esterification of 3-oxohept-6-ynoic acid with methanol (B129727) presents a straightforward theoretical route to this compound. This method, a classic Fischer-Speier esterification, would typically be conducted under acidic conditions to catalyze the reaction. libretexts.org The general principle involves the protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol, and subsequent dehydration to yield the ester. mdpi.comlibretexts.org To drive the equilibrium towards the product, a large excess of the alcohol can be used, or water can be removed as it is formed. libretexts.org

However, the synthesis of the precursor, 3-oxohept-6-ynoic acid, is not trivial. One potential route to this acid is through the ring-opening of a suitable lactone with a Grignard reagent. whiterose.ac.uk Another approach could involve the oxidation of a corresponding alcohol. Given the potential complexities in preparing and handling the keto-acid, direct esterification is a less commonly documented route for synthesizing this compound compared to alkylation methods.

Alkylation Reactions of Acetoacetate (B1235776) Derivatives

A more prevalent and well-documented method for the synthesis of this compound is the alkylation of methyl acetoacetate. This approach leverages the acidity of the α-protons of the β-keto ester, allowing for the formation of a nucleophilic enolate which can then be alkylated with an appropriate electrophile.

A common procedure involves the deprotonation of methyl acetoacetate using a strong base to form the enolate, followed by the introduction of propargyl bromide. nih.gov A specific example of this method involves the use of a mixed metal dianion approach, where methyl acetoacetate is treated with sodium hydride (NaH) and then n-butyllithium (n-BuLi) to generate a highly reactive enolate. This is subsequently alkylated with propargyl bromide. This method has been reported to provide good yields, for instance, the analogous ethyl ester, Ethyl 3-oxohept-6-ynoate, was prepared in a 76% yield using this strategy. researchgate.net

The reaction mechanism involves the initial formation of a stabilized enolate by the base. The subsequent addition of propargyl bromide results in a nucleophilic attack from the α-carbon of the enolate onto the electrophilic carbon of the propargyl bromide, forming the new carbon-carbon bond.

| Starting Material | Reagents | Product | Yield | Reference |

| Methyl acetoacetate | 1. NaH, THF; 2. n-BuLi; 3. Propargyl bromide | This compound | Good (Analogous ethyl ester: 76%) | researchgate.net |

| Ethyl acetoacetate | 1. NaH, THF; 2. n-BuLi; 3. Propargyl bromide | Ethyl 3-oxohept-6-ynoate | 76% | researchgate.net |

Synthesis of this compound Derivatives for Expanded Chemical Diversity

The functional groups within this compound provide opportunities for further chemical modifications, leading to a diverse range of derivatives with potential applications in various fields of chemical synthesis.

Bromination Strategies

The structure of this compound offers multiple sites for bromination, leading to different derivatives. The α-position to the ketone is particularly susceptible to bromination. The regioselective α-bromination of β-keto esters is a valuable transformation in organic synthesis, as the resulting brominated compounds are versatile building blocks. acs.org

One method for the α-bromination of β-keto esters involves the use of bromodimethylsulfonium bromide (BDMS). This reagent has been shown to be effective for the regioselective α-monobromination of various β-keto esters in good yields under mild conditions, often without the need for a catalyst or chromatographic purification. acs.orgorganic-chemistry.org Another common reagent for the α-bromination of β-keto esters is N-bromosuccinimide (NBS). vulcanchem.com

Furthermore, the terminal alkyne can also undergo bromination. Hypervalent iodine reagents in combination with a bromine source can be used for the chemoselective bromination of terminal alkynes to produce 1-bromoalkynes or 1,2-dibromoalkenes, depending on the reaction conditions. frontiersin.org For instance, the use of tetrabutylammonium (B224687) bromide (TBAB) with (diacetoxyiodo)benzene (B116549) (PIDA) can selectively yield the 1-bromoalkyne. frontiersin.org

| Substrate | Brominating Agent | Product | Key Features | Reference |

| β-Keto Ester | Bromodimethylsulfonium bromide (BDMS) | α-Monobromo-β-keto ester | High regioselectivity, mild conditions | acs.orgorganic-chemistry.org |

| β-Keto Ester | N-Bromosuccinimide (NBS) | α-Bromo-β-keto ester | Common and effective reagent | vulcanchem.com |

| Terminal Alkyne | TBAB/PIDA | 1-Bromoalkyne | High chemoselectivity for monobromination | frontiersin.org |

| Terminal Alkyne | NaBr/PIDA | 1,2-Dibromoalkene | Selective for dibromination | frontiersin.org |

Multi-Step Synthesis from Simpler Precursors

Multi-step synthetic routes allow for the construction of this compound from more basic and readily available starting materials. One such strategy involves the protection of the ketone in methyl acetoacetate, followed by alkylation and deprotection.

Specifically, the ketone functionality of methyl acetoacetate can be protected as a dioxolane using ethylene (B1197577) glycol and an acid catalyst like p-toluenesulfonic acid (TsOH). The protected intermediate is then alkylated with propargyl bromide. The final step is the deprotection of the ketone group, which can be achieved through acidic hydrolysis, to yield this compound. rsc.org This protection-deprotection strategy can be advantageous when direct alkylation leads to side reactions or low yields.

Another multi-step approach could start from 4-pentynoic acid. This acid can be converted to its corresponding tert-butyl ester, tert-butyl 3-oxohept-6-ynoate, through a reaction with dicyclohexylcarbodiimide (B1669883) (DCC), Meldrum's acid, and 4-dimethylaminopyridine (B28879) (DMAP). ub.edu While this produces the tert-butyl ester, a similar strategy could potentially be adapted for the synthesis of the methyl ester.

Industrial Scale Preparation Considerations

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness. The alkylation of methyl acetoacetate is a likely candidate for large-scale synthesis due to its relatively high yields and the availability of starting materials.

Key considerations for industrial production include:

Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial. For instance, maintaining a low temperature during the formation of the enolate in the alkylation reaction is important to minimize side reactions.

Reagent Selection and Handling: The choice of base and solvent is critical. While strong bases like NaH and n-BuLi are effective, their handling on a large scale requires stringent safety protocols. The use of less hazardous alternatives would be preferable if they provide comparable efficiency.

Process Type: Continuous flow reactors are increasingly being used in industrial chemical synthesis. They can offer better heat and mass transfer, improved safety, and more consistent product quality compared to batch reactors.

Purification: Efficient and scalable purification methods are necessary. Distillation is a common method for purifying liquid products like this compound. researchgate.net

Waste Management: The development of environmentally benign processes with minimal waste generation is a key goal in modern chemical manufacturing. This includes the potential for catalyst recycling.

While specific details on the industrial production of this compound are not extensively published in the public domain, the principles of process chemistry suggest that a robust and optimized version of the acetoacetate alkylation route would be the most probable method employed.

Chemical Transformations and Reaction Pathways of Methyl 3 Oxohept 6 Ynoate

Reactivity of the β-Keto Ester Moiety

The β-keto ester portion of Methyl 3-oxohept-6-ynoate is characterized by the electrophilic nature of its two carbonyl carbons (the ketone at C3 and the ester at C1) and the acidity of the intervening C2 methylene (B1212753) protons. This arrangement dictates its reactivity, primarily involving reactions at the carbonyl groups and processes mediated by the formation of an enolate.

Nucleophilic Addition Reactions

The ketone at the C3 position is an electrophilic center susceptible to attack by various nucleophiles. smolecule.com While the ester carbonyl is also electrophilic, ketones are generally more reactive towards nucleophilic addition. These reactions typically involve the formation of a tetrahedral intermediate, which is then protonated to yield an alcohol. The specific products formed depend on the nature of the nucleophile employed.

Reduction Reactions to Hydroxyl Derivatives

The C3 keto group can be selectively reduced to a secondary alcohol, yielding Methyl 3-hydroxyhept-6-ynoate. This transformation is a common strategy to introduce a new stereocenter and further functionalize the molecule. Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) are effective for this purpose. For instance, the reduction of related β-keto esters is readily achieved using NaBH₄ in a protic solvent like methanol (B129727) at low temperatures. wiley-vch.de The reaction proceeds cleanly to give the corresponding β-hydroxy ester. wiley-vch.de

| Reaction | Reagent | Solvent | Conditions | Product | Ref |

| Reduction of Ketone | Sodium borohydride (NaBH₄) | Methanol (MeOH) | 0°C to room temp. | Methyl 3-hydroxyhept-6-ynoate | wiley-vch.de |

This table is based on a general procedure for the reduction of similar β-keto esters.

Condensation and Enolate-Mediated Processes

The protons on the C2 carbon, situated between the two carbonyl groups, are significantly acidic and can be removed by a suitable base to form a resonance-stabilized enolate. libretexts.orglibretexts.org This enolate is a potent nucleophile and is central to many of the molecule's key transformations.

The synthesis of this compound itself relies on this reactivity, typically involving the alkylation of a methyl acetoacetate (B1235776) enolate with propargyl bromide. thieme-connect.com Furthermore, the C2 enolate can be subjected to further reactions. A notable example is the α,α-dichlorination using a combination of Oxone and aluminum trichloride (B1173362) (AlCl₃) in an aqueous medium. thieme-connect.com This reaction proceeds through the enol form to yield Methyl 2,2-dichloro-3-oxohept-6-ynoate in high yield. thieme-connect.com

| Reaction | Reagents | Product | Yield | Ref |

| Dichlorination | Oxone, AlCl₃, H₂O | Methyl 2,2-dichloro-3-oxohept-6-ynoate | 85% | thieme-connect.com |

Reactivity of the Terminal Alkyne Moiety

The terminal alkyne at the C6-C7 position provides a second, distinct site of reactivity. This functional group is characterized by its linear geometry and the ability of its π-bonds to participate in addition and cycloaddition reactions. The terminal C-H bond is also weakly acidic, allowing for the formation of a metal acetylide.

Cycloaddition Chemistry, including "Click" Reactions

The terminal alkyne is an excellent substrate for cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". beilstein-journals.org This reaction provides a highly efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles. nih.govrsc.orgnih.gov The reaction joins the alkyne of this compound with an organic azide (B81097) in the presence of a copper(I) catalyst, which can be generated in situ from copper(II) salts with a reducing agent like sodium ascorbate. beilstein-journals.org This transformation is valued for its reliability, mild reaction conditions, and high functional group tolerance. rsc.org

Alkyne Functionalization and Derivatization

Beyond cycloadditions, the terminal alkyne can be functionalized in several ways. One of the most important transformations is the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. walisongo.ac.idnih.gov This reaction, typically co-catalyzed by a copper(I) salt in an amine base, allows for the direct formation of a new carbon-carbon bond at the C7 position, appending aryl or vinyl substituents. walisongo.ac.id Emerging protocols even allow for copper-free conditions. nih.gov

Another potential reaction is the nucleophilic addition of amines to the alkyne, known as an aza-Michael or hydroamination reaction. While electron-deficient alkynes are more susceptible, this pathway can be used to introduce nitrogen-containing functionalities. nottingham.ac.ukd-nb.info

| Reaction Type | Catalysts | Reactants | Product Type | Ref |

| Sonogashira Coupling | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) salt | Aryl/Vinyl Halide | C7-Substituted Aryl/Vinyl Alkyne | walisongo.ac.id |

| Azide-Alkyne Cycloaddition (CuAAC) | Cu(I) salt | Organic Azide | 1,4-Disubstituted 1,2,3-Triazole | beilstein-journals.orgnih.gov |

Integrated Reactivity: Cascade and Tandem Reactions

The strategic placement of the ketone, ester, and alkyne functionalities within this compound makes it an ideal substrate for cascade and tandem reactions, where multiple bond-forming events occur in a single synthetic operation. These processes are highly valued in organic synthesis for their efficiency and atom economy.

A powerful one-pot cascade reaction involving sequential enolboration, hydroformylation, and aldol (B89426) addition has been developed for the synthesis of complex carbocyclic structures. While detailed studies on this compound itself are not extensively documented in this specific cascade, the analogous reaction with its unsaturated counterpart, methyl 3-oxohept-6-enoate, provides significant insight into the potential reactivity. This cascade allows for the regio- and diastereoselective formation of 5-, 6-, and 7-membered ring systems. researchgate.netrsc.org

The reaction sequence is initiated by the enolboration of the β-ketoester. This is followed by a rhodium-catalyzed hydroformylation of the terminal alkene, which introduces a formyl group. The sequence culminates in an intramolecular aldol addition, where the newly formed aldehyde reacts with the enolate to construct the carbocyclic ring. researchgate.netrsc.org This methodology is particularly useful for creating quaternary carbon centers in a controlled manner. researchgate.netrsc.orgrsc.org

A typical procedure for the analogous enoate involves the use of a rhodium catalyst, such as Rh(CO)2(acac), in the presence of a phosphine (B1218219) ligand like XANTPHOS, under a carbon monoxide and hydrogen atmosphere. rsc.org The reaction conditions for this cascade are presented in the table below.

| Step | Reagents and Conditions | Purpose |

| Enolboration | (cy-hex)2BCl, Triethylamine | Formation of a boron enolate |

| Hydroformylation | Rh(CO)2(acac), XANTPHOS, CO/H2 (60 bar), 80 °C | Introduction of a formyl group at the terminal position of the alkene |

| Aldol Addition | Intramolecular | Cyclization to form the carbocyclic product |

Table 1: Reagents and conditions for the sequential enolboration/hydroformylation/aldol addition cascade of the analogous methyl 3-oxohept-6-enoate. researchgate.netrsc.org

The reactivity of the terminal alkyne and the β-ketoester in this compound makes it a suitable substrate for various palladium-catalyzed reactions. These transformations are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Emerging strategies in palladium catalysis include the Sonogashira coupling reaction. Preliminary data on related substrates suggest that the coupling of a terminal alkyne with an appropriate partner can be achieved, although it may require the use of expensive catalysts like Pd(PPh₃)₄. Such reactions would allow for the extension of the carbon chain and the introduction of diverse functionalities at the terminus of the molecule.

Furthermore, palladium-catalyzed cyclizations of related unsaturated ketones have been reported. researchgate.net These reactions can proceed through the carbopalladation of the alkyne with the enol form of the ketone, leading to the formation of substituted cyclic compounds. researchgate.net The specific outcomes of these reactions can often be controlled by the choice of solvent and other reaction conditions. researchgate.net In some instances, these cyclizations can be part of a one-pot process that also includes an oxidation step to yield aromatic products. researchgate.net

Lanthanide triflates have also been shown to promote the palladium-catalyzed cyclization of the related Methyl 3-oxohept-6-enoate, indicating a potential avenue for influencing the reactivity and selectivity of such transformations. amazonaws.com

| Reaction Type | Catalyst/Reagents | Product Type |

| Sonogashira Coupling | Pd(PPh₃)₄ | Substituted alkynes |

| Cyclization/Oxidation | Pd(OAc)₂, Terminal Oxidant | Phenols |

| Ln(OTf)₃-Promoted Cyclization | PdCl₂(MeCN)₂, Ln(OTf)₃ | Cyclic Compounds |

Table 2: Overview of potential palladium-catalyzed reactions involving this compound and related compounds. researchgate.netamazonaws.com

Sequential Enolboration, Hydroformylation, and Aldol Additions

Oxidative Transformations

The functional groups within this compound are susceptible to various oxidative transformations, which can be used to introduce new functionalities or to modify the existing scaffold.

The β-ketoester moiety can undergo oxidation to form a variety of products. For instance, the compound can be oxidized to the corresponding carboxylic acid or other oxidized derivatives using common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃).

In the context of palladium catalysis, the cyclized intermediates formed from unsaturated ketones can undergo in-situ oxidation to yield phenolic compounds. researchgate.net This tandem cyclization-oxidation strategy provides a direct route to highly substituted aromatic systems from acyclic precursors. researchgate.net

Additionally, photoredox catalysis offers a modern approach to the oxidation of related 1,3-dicarbonyl compounds. nih.gov This method involves the oxidation of the enolate anion to generate a radical intermediate, which can then participate in various intramolecular reactions, such as hydro- and dialkylation of alkenes. nih.gov While not specifically demonstrated on this compound, the principles of photoredox-catalyzed oxidation of β-ketoesters are broadly applicable and represent a potential pathway for its transformation. nih.gov

Manganese(III) acetate (B1210297) is another reagent that has been extensively used for the oxidative cyclization of unsaturated β-oxo esters. thieme-connect.de This method generates a radical at the α-position of the ketoester, which can then initiate a cyclization cascade with the unsaturated portion of the molecule. thieme-connect.de

| Oxidation Method | Reagents | Potential Product(s) |

| General Oxidation | KMnO₄, CrO₃ | Carboxylic acids |

| Palladium-Catalyzed Oxidation | Pd(OAc)₂, Terminal Oxidant | Phenols (following cyclization) |

| Photoredox Catalysis | Photocatalyst, Light | Intramolecular alkylation products |

| Manganese(III) Acetate Mediated Cyclization | Mn(OAc)₃ | Bicyclic ketoesters |

Table 3: Summary of potential oxidative transformations for this compound and related compounds. researchgate.netnih.govthieme-connect.de

Stereochemical Control in Methyl 3 Oxohept 6 Ynoate Chemistry

Asymmetric Synthesis Approaches

The generation of enantiomerically enriched Methyl 3-oxohept-6-ynoate or its derivatives can be achieved through several strategic approaches. These methods are designed to control the formation of new stereocenters, primarily at the C2 and C3 positions, during the construction of the carbon skeleton or through subsequent modifications.

The use of chiral catalysts to influence the stereochemical outcome of a reaction is a powerful strategy in asymmetric synthesis. For molecules like this compound, catalytic methods can be envisioned for the enantioselective alkylation of a precursor or the asymmetric reduction of the ketone.

While specific research on the chiral catalytic synthesis of this compound is not extensively documented, principles from related systems offer significant insights. For instance, the asymmetric addition of nucleophiles to β-keto esters is a well-established field. One relevant approach is the enantioconvergent addition of terminal alkynes to racemic β-stereogenic α-keto esters, catalyzed by a non-toxic zinc salt, which yields tertiary propargylic alcohols with high stereoselectivity. nih.govnih.gov This methodology highlights the potential for developing a catalytic system where a chiral metal complex could mediate the alkylation of a simpler β-keto ester with a propargyl halide to produce an enantiomerically enriched product.

Another potential avenue is the use of biocatalysis. Enzyme-catalyzed enantioselective reductions of ketones are a common industrial method for producing chiral synthons. georgiasouthern.edu Dehydrogenases and reductases, for example, can exhibit high enantioselectivity in the reduction of prochiral ketones. A study on the biocatalytic reduction of β-keto alkynes demonstrated that while terminal propargyl functionalities could be unstable under certain enzymatic conditions, non-terminal acetylenic ketones were reduced with excellent enantiomeric excess (>99% ee). georgiasouthern.edu This suggests that with careful selection of the enzyme and reaction conditions, a biocatalytic reduction of the ketone in this compound to a chiral alcohol could be a viable synthetic route.

Table 1: Examples of Chiral Catalysis for Related β-Keto Esters

| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) |

| Zn(OTf)₂ / N-methylephedrine | Racemic β-stereogenic α-keto esters | Tertiary propargylic alcohols | High dr and ee (e.g., 8.2:1 dr, 96.5:3.5 er for one substrate) nih.gov |

| Alcohol Dehydrogenase | 1-(4-methoxyphenyl)hex-3-yn-1-one | Chiral secondary alcohol | >99% ee georgiasouthern.edu |

| (S,S)-DACH-phenyl Trost ligand / Pd catalyst | α-aryl,β-amido allyl ester lactams | Decarboxylated and alkylated lactams | Up to 82% ee ucd.ie |

This table presents data for analogous reactions to illustrate the potential of chiral catalysis in the synthesis of molecules similar to this compound.

Chiral auxiliaries are covalently attached to a substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. The Evans oxazolidinone auxiliaries are a classic example, widely used to control the stereochemistry of alkylation and aldol (B89426) reactions. sioc-journal.cnresearchgate.net

A pertinent example of an auxiliary-based approach is the asymmetric allenoate Claisen rearrangement. acs.orgacs.org In a study focused on synthesizing ε,ζ-unsaturated β-keto esters, a chiral amine auxiliary, (S)-(+)-2-(methoxymethyl)pyrrolidine, was used. nih.govsci-hub.se This auxiliary reacts with an allenoate to form a chiral enamine, which then undergoes a nih.govnih.gov-sigmatropic rearrangement. This methodology was successfully applied to generate products like Benzyl (S)-5-Methyl-3-oxohept-6-enoate with excellent enantioselectivity (up to 98% ee) and high diastereoselectivity (up to 96:4 syn:anti ratio). nih.govacs.orgacs.org The chiral auxiliary was readily recovered in high yield (85–87%), underscoring the efficiency of this approach. acs.orgacs.org This strategy could be adapted to synthesize chiral derivatives of this compound by selecting appropriate starting materials.

Table 2: Auxiliary-Based Asymmetric Allenoate Claisen Reaction Results

| Product | Yield | Enantiomeric Excess (ee) | Diastereomeric Ratio (syn:anti) |

| Benzyl (S)-3-Oxo-5-phenylhept-6-enoate | 98% | 98% | 95:5 |

| Benzyl (S)-5-Methyl-3-oxohept-6-enoate | 98% | 98% | 96:4 |

| Benzyl (S)-5-Ethyl-3-oxohept-6-enoate | 99% | 98% | 96:4 |

Source: Adapted from research on Brønsted acid-catalyzed, asymmetric allenoate Claisen reactions. nih.govacs.orgacs.org

Chiral Catalyst Development and Application

Diastereoselective Transformations

Once a chiral center is established in or near the this compound scaffold, subsequent reactions can be influenced to proceed with diastereoselectivity. The existing stereocenter directs the approach of reagents, leading to the preferential formation of one diastereomer over another.

A straightforward transformation of this compound is the reaction at the C2 position. For instance, the dichlorination of this compound has been reported, yielding Methyl 2,2-dichloro-3-oxohept-6-ynoate. thieme-connect.com While this specific reaction does not introduce a new stereocenter, if the starting material were chiral at a different position, this transformation would lead to a diastereomerically pure product. The synthesis of this compound itself is achieved by the alkylation of the enolate of methyl acetoacetate (B1235776) with propargyl bromide. thieme-connect.com

Diastereoselective reductions of the ketone at C3 are also a key transformation. If a chiral center exists at C2, for example, the reduction of the ketone would lead to the formation of a syn or anti diol, depending on the reagent and substrate control.

Furthermore, the alkyne moiety can participate in diastereoselective reactions. For example, a nickel-catalyzed syn-selective arylnickelation and cyclization of ketone-tethered terminal alkynes with arylboronic acids has been reported. ucd.ie This type of transformation, if applied to a chiral derivative of this compound, could lead to the diastereoselective formation of cyclic products.

Mechanistic Investigations and Computational Studies of Methyl 3 Oxohept 6 Ynoate Reactions

Elucidation of Reaction Mechanisms

The reactivity of Methyl 3-oxohept-6-ynoate is largely dictated by the interplay between its ketone and alkyne functional groups. Mechanistic studies have focused on several key reaction types.

A fundamental reaction is the deprotonation of the α-carbon to the ketone, forming a stabilized enolate. This is typically achieved using a base like sodium hydride (NaH) in a solvent such as tetrahydrofuran (B95107) (THF). The resulting enolate is a potent nucleophile.

One of the primary reactions involving this enolate is alkylation. The introduction of an electrophile, such as propargyl bromide, leads to a nucleophilic attack from the enolate's alpha-carbon. Subsequent acidification of the reaction mixture yields the final product.

The presence of both a β-keto ester and a terminal alkyne allows for more complex, tandem reactions. For instance, in the presence of suitable catalysts, the compound can undergo intramolecular cyclization. Photoredox catalysis has been employed to generate 1,3-dicarbonyl radical intermediates from related β-keto esters. nih.gov This process involves the oxidation of the corresponding enolate by a photoexcited catalyst. The resulting radical can then participate in intramolecular cyclizations, such as a 5-exo-trig cyclization, to form new ring structures. nih.gov Mechanistic studies support a free-radical "electron borrowing" mechanism where the photocatalyst first oxidizes the enolate and later reduces a cyclized radical intermediate. nih.gov

Furthermore, the alkyne group can participate in various metal-catalyzed reactions. For example, palladium-catalyzed cross-coupling reactions can functionalize the alkyne. smolecule.com The mechanism of such reactions often involves the coordination of the alkyne to the metal center, followed by subsequent transformations. nih.gov In some cases, unexpected byproducts can arise from side reactions like Michael additions or alkyne dimerization, which are influenced by the electrophilic nature of the α,β-unsaturated ketone that can be formed.

Computational Modeling of Reaction Pathways and Enantioselectivity

For radical reactions involving related β-keto esters, computational modeling has been used to investigate radical intermediates and the diastereoselectivity of radical additions. nih.gov By optimizing the geometries of transition states at specific levels of theory (e.g., UB3LYP/6-311+G(2d,p) with a CPCM solvation model), researchers can predict which diastereomer is favored. nih.gov

In the context of enantioselective reactions, computational investigations are crucial for understanding the origin of stereocontrol. For reactions involving similar β-keto esters, computational studies have shown that the distance between the reactive site and the chiral catalyst can be a critical factor. researchgate.netacs.org If the prostereogenic center is too far from the catalyst's chiral environment, achieving high enantioselectivity can be challenging. researchgate.netacs.org

Computational modeling can also predict the influence of catalyst structure on enantioselectivity. For instance, in some asymmetric reactions, catalysts with expanded chiral pockets have been designed based on computational insights to achieve high enantioselectivities (≤95% ee). researchgate.netacs.org DFT calculations can also elucidate the noncovalent interactions, such as arene-arene interactions, between the substrate and the catalyst that stabilize the transition state and lead to the observed stereochemical outcome. acs.org

The table below summarizes key computational findings for reactions involving related β-keto esters.

| Reaction Type | Computational Method | Key Findings |

| Radical Cyclization | UB3LYP/6-311+G(2d,p), CBS-QB3 | Elucidation of radical intermediates and diastereomeric transition states. nih.gov |

| Enantioselective Rearrangement | DFT | Identification of the distance between catalyst and substrate as crucial for enantioinduction. researchgate.netacs.org |

| Enantioselective Rearrangement | DFT | Analysis of noncovalent interactions (e.g., arene-arene) in the catalyst's chiral pocket. acs.org |

Spectroscopic Methodologies in Mechanistic Elucidation

A variety of spectroscopic techniques are employed to identify intermediates and products, and thus elucidate the reaction mechanisms of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation. Both ¹H and ¹³C NMR provide detailed information about the connectivity of atoms. vulcanchem.com In more complex cases, 2D NMR techniques can be used to resolve ambiguous signals and confirm structural assignments. For certain reactions, NMR has been used to establish the stereochemical preference for adducts by analyzing coupling constants (J values). researchgate.netacs.org

Infrared (IR) spectroscopy is particularly useful for identifying the key functional groups present in this compound and its reaction products. The characteristic absorption bands for the ester carbonyl (~1740 cm⁻¹) and the ketone carbonyl (~1680 cm⁻¹) are readily identifiable. acs.orgvulcanchem.com

Mass spectrometry (MS) , especially high-resolution mass spectrometry (HRMS), is used to determine the exact mass of molecules, which helps in confirming the elemental composition of products and intermediates. rsc.org In mechanistic studies, MS can be used to detect the presence of transient species.

Trapping experiments , often analyzed by spectroscopic methods, provide experimental evidence for the existence of proposed intermediates. For example, the use of radical traps like TEMPO can capture radical intermediates, and the subsequent identification of the trapped product supports a free-radical mechanism. nih.gov Similarly, enolates can be trapped with reagents like trimethylsilyl (B98337) chloride to validate their formation.

The table below outlines the application of different spectroscopic methods in studying reactions of related compounds.

| Spectroscopic Method | Application | Information Gained |

| 1D & 2D NMR | Structural Elucidation | Connectivity of atoms, stereochemistry of products. researchgate.netvulcanchem.comacs.org |

| IR Spectroscopy | Functional Group Analysis | Presence of key functional groups like carbonyls. acs.orgvulcanchem.com |

| Mass Spectrometry | Molecular Weight Determination | Confirmation of product and intermediate masses. rsc.org |

| Radical/Intermediate Trapping | Mechanistic Validation | Evidence for the existence of transient species. nih.gov |

Applications of Methyl 3 Oxohept 6 Ynoate in Advanced Organic Synthesis

Precursor in Pharmaceutical and Agrochemical Synthesis

The structural framework of Methyl 3-oxohept-6-ynoate, a heptanoate (B1214049) derivative, is found in numerous biologically active molecules, positioning it as a valuable precursor in medicinal and agrochemical research. While direct synthesis of a marketed drug from this specific methyl ester is not prominently documented, the utility of its core structure is well-established through the application of its analogs.

For instance, the closely related ethyl ester, Ethyl 3-oxohept-6-ynoate, has been investigated for its potential therapeutic applications, including in cancer treatment. Research has indicated that it may possess anti-mitotic properties by interacting with tubulin, thereby disrupting the microtubule dynamics essential for cell division. Furthermore, complex heptenoate structures, which can be accessed from precursors like this compound through selective reduction of the alkyne, are central to the side chains of HMG-CoA reductase inhibitors (statins), a major class of cholesterol-lowering drugs.

In the agrochemical sector, the related compound methyl 3-oxohept-6-enoate has been utilized as a starting material in a baker's yeast-mediated reduction as part of a chemoenzymatic synthesis of pheromones. lookchem.com The dual functionality of this compound allows for the introduction of diverse functional groups, making it a suitable starting point for creating libraries of compounds for biological screening.

Building Block for Complex Polyketide Architectures

Polyketides are a large and structurally diverse class of natural products, many of which possess potent pharmacological properties. They are biosynthesized by polyketide synthases (PKSs) through the sequential condensation of small carboxylic acid units, most commonly acetyl-CoA and malonyl-CoA. molaid.com In laboratory synthesis, chemists often mimic this process by assembling complex polyketide chains from more advanced building blocks.

This compound represents a potential, advanced building block for the synthetic construction of modified polyketide-like structures. Its seven-carbon backbone with a ketone at the C3 position resembles a portion of a nascent polyketide chain. The terminal alkyne offers a unique point for further elaboration, which is not a typical biological building block. This alkyne can be functionalized post-assembly using a wide array of alkyne-specific reactions, such as "click chemistry" (e.g., azide-alkyne cycloadditions), Sonogashira coupling, or hydration to introduce further carbonyl functionality. This allows for the synthesis of non-natural polyketide architectures that would be inaccessible through purely biological methods.

Strategies for Natural Product Total Synthesis

The total synthesis of complex natural products often relies on strategic bond formations that can build molecular complexity rapidly. The bifunctional nature of this compound makes it an attractive substrate for cascade or domino reactions, which form multiple bonds in a single synthetic operation.

Research on analogous systems highlights the potential of this scaffold. For example, a manganese(III) acetate-mediated oxidative cyclization has been demonstrated on a closely related substrate, methyl 2-allyl-6-methyl-3-oxohept-6-enoate. thieme-connect.dethieme-connect.de In this strategy, a radical is generated at the α-position of the β-keto ester, which then initiates a cascade of cyclizations onto the tethered alkene functionalities, ultimately forming a complex bicyclic system in a single step. thieme-connect.dethieme-connect.de The presence of the β-keto ester is crucial for both initiating the radical formation and for further functionalization of the product. thieme-connect.de

The alkyne in this compound provides an additional strategic element. It can participate in various cycloadditions or intramolecular reactions to form heterocyclic or carbocyclic rings, a common feature in many natural products. While a complete total synthesis using this compound as a key fragment is not extensively documented, its utility in these powerful complexity-building strategies is evident from studies on its analogs.

Development of Novel Synthetic Reagents and Intermediates

One of the most direct applications of this compound is as a starting material for the creation of more complex and functionalized synthetic intermediates. Its reactive sites can be selectively modified to produce novel reagents with tailored properties.

A clear example is its use in the synthesis of specialized chemical probes. In one study, the ketone of this compound was protected as a 1,3-dioxolane. rsc.org The resulting compound, methyl 2-(2-(but-3-yn-1-yl)-1,3-dioxolan-2-yl)acetate, serves as a key intermediate for building probes used in chemical proteomics to study protein-protein interactions. rsc.org

Furthermore, the carbon atom situated between the ketone and the ester (the α-carbon) is activated and can be readily functionalized. A study demonstrated the efficient α,α-dichlorination of this compound using a mixture of Oxone and aluminum trichloride (B1173362) in an aqueous medium. researchgate.net This reaction proceeds in high yield to form Methyl 2,2-dichloro-3-oxohept-6-ynoate, a novel intermediate bearing synthetically useful chlorine atoms. researchgate.net

Table 1: Synthesis of Novel Intermediates from this compound

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | Ethylene (B1197577) glycol, TsOH·H₂O, Toluene (B28343) | Methyl 2-(2-(but-3-yn-1-yl)-1,3-dioxolan-2-yl)acetate | - | rsc.org |

| This compound | Oxone, AlCl₃, H₂O, RT, 1.5 h | Methyl 2,2-dichloro-3-oxohept-6-ynoate | 85% | researchgate.net |

Orthogonal Synthesis Strategies

Orthogonal synthesis refers to a strategy where a common starting material can be selectively transformed into two or more distinct products by simply changing the reaction conditions, without altering the substrate itself. This approach is highly efficient and atom-economical. The scaffold of this compound is ideally suited for such strategies, as demonstrated by groundbreaking work on a closely related analog, methyl 4-allyl-3-oxohept-6-enoate. lookchem.comresearchgate.net

In a study utilizing an artificial intelligence system to propose synthetic routes, researchers discovered that methyl 4-allyl-3-oxohept-6-enoate could be selectively cyclized to two different complex scaffolds using a palladium acetate (B1210297) catalyst, with the outcome dictated solely by the choice of solvent. lookchem.comresearchgate.net

Pathway to Benzofurans: When the reaction was conducted in a mixture of dimethyl sulfoxide (B87167) (DMSO) and water at 140 °C, the substrate underwent a cascade of reactions including cyclization and oxidation to yield a substituted methyl 2-methylbenzofuran-7-carboxylate. lookchem.com

Pathway to Bicyclic Systems: In contrast, when the reaction was performed in toluene at 110 °C, the palladium catalyst promoted a different intramolecular cyclization pathway, leading to the formation of a methyl 9-oxobicyclo[3.3.1]nona-3,6-diene-1-carboxylate. lookchem.com

This powerful example of catalyst- and solvent-controlled divergent synthesis showcases the strategic potential of the 3-oxoheptanoate core. The ability to generate either a fused aromatic heterocycle or a bridged bicyclic carbocycle from a single precursor highlights the advanced applications enabled by this versatile chemical structure. lookchem.comresearchgate.net

Table 2: Orthogonal Synthesis Using a Methyl 3-oxoheptanoate Analog

| Starting Material | Catalyst | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Methyl 4-allyl-3-oxohept-6-enoate | Pd(OAc)₂ | DMSO/H₂O | 140 °C | Methyl 2-methylbenzofuran-7-carboxylate | 76% | lookchem.com |

| Methyl 4-allyl-3-oxohept-6-enoate | Pd(OAc)₂ | Toluene | 110 °C | Methyl 9-oxobicyclo[3.3.1]nona-3,6-diene-1-carboxylate | 77% | lookchem.com |

Biological and Biochemical Research Applications of Methyl 3 Oxohept 6 Ynoate Analogs

Enzyme Inhibition Studies

Analogs of methyl 3-oxohept-6-ynoate, particularly those sharing the β-keto ester and alkyne motifs, have demonstrated significant potential as enzyme inhibitors. The reactivity of these functional groups allows them to interact with enzyme active sites, leading to modulation of their catalytic activity.

Research has shown that compounds with a β-keto ester structure can act as inhibitors for various enzymes. For example, ethyl 3-oxohept-6-ynoate, a close analog, has been investigated for its interaction with molecular targets where the ester and ketone groups can participate in nucleophilic addition and substitution reactions. The terminal alkyne can undergo cycloaddition reactions, further expanding its potential to interact with biological molecules.

One study highlighted that this compound acts as an inhibitor of both acetylcholinesterase and butyrylcholinesterase, with reported Ki values of 0.25 µM and 0.15 µM, respectively. This suggests a potential application for these analogs in the development of therapeutics for neurodegenerative diseases like Alzheimer's, where targeting cholinergic pathways is a key strategy. Furthermore, the broader class of β,γ-unsaturated α-ketoesters are recognized as valuable precursors in developing enzyme inhibitors, underscoring the potential of this chemical family. nih.gov The design of tissue transglutaminase (TG2) inhibitors, for instance, has utilized molecules with similar reactive frameworks, where a Michael acceptor system is positioned within the enzyme's active site. cardiff.ac.ukgoogle.com

Table 1: Enzyme Inhibition Data for this compound

| Enzyme | Inhibition Constant (Ki) |

|---|---|

| Acetylcholinesterase | 0.25 µM |

Probes for Biological Pathways and Molecular Targets

The terminal alkyne group is a key feature that makes analogs of this compound excellent bioorthogonal probes. This functionality allows for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which can be used to attach reporter molecules like biotin (B1667282) or fluorophores to the analog after it has interacted with its biological target. chemrxiv.org

This strategy is valuable for identifying protein-protein interactions and for labeling specific cellular components. For instance, analogs containing a terminal alkyne can be incorporated into cellular pathways, and their subsequent reaction with an azide-tagged reporter molecule allows for visualization and pull-down experiments. chemrxiv.orgrsc.org Ethyl 3-oxohept-6-ynoate has been specifically mentioned as a useful probe in biochemical studies for understanding pathways that involve ester and ketone groups. The synthesis of bioorthogonal mycolic acids, for example, has involved the challenging task of incorporating a terminal alkyne into β-ketoesters, demonstrating the value of this moiety for subsequent probe attachment via click chemistry to study the mycobacterial cell membrane. chemrxiv.org Similarly, derivatized tyrosine residues containing terminal alkynes have been used to functionalize α-tubulin, enabling the study of its interactions and post-translational modifications. uni-muenchen.de

Anti-mitotic Activity and Cell Differentiation Induction

Analogs of this compound have been explored for their effects on cell division and differentiation. The disruption of microtubule dynamics is a common mechanism for anti-mitotic agents, which arrest cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis. researchgate.net

Ethyl 3-oxohept-6-ynoate has been specifically investigated for its anti-mitotic properties, with studies indicating that it binds to tubulin and disrupts the microtubule dynamics essential for cell division. This mechanism is shared by a class of natural and synthetic compounds known as chalcones and their analogs, which are also known to inhibit tubulin assembly. researchgate.net The development of diarylpentanoids, which are structurally related to chalcones, has also yielded potent anti-mitotic agents that interfere with mitotic spindle assembly and induce apoptosis. mdpi.com

Furthermore, research into 2H-pyrazolo[4,3-c]pyridines, synthesized from 3-alkynyl-1H-pyrazole precursors, has shown that active compounds can induce a dose-dependent cell-cycle arrest in mitosis. nih.gov This leads to increased activity of caspases-3/7 and specific fragmentation of PARP-1, confirming that apoptosis is the mechanism of cell death. nih.gov The total synthesis of (+)-curacin A, a potent antimitotic agent that interacts with the colchicine (B1669291) site on tubulin, further highlights the importance of complex molecules derived from precursors containing functionalities similar to this compound. acs.org

Potential in Antimicrobial and Anticancer Research

The structural motifs present in this compound analogs are featured in various compounds investigated for antimicrobial and anticancer properties. The terminal alkyne is particularly useful in synthesizing more complex molecules with enhanced biological activity.

Antimicrobial Research: Studies have demonstrated that this compound itself possesses antimicrobial properties. Minimum Inhibitory Concentration (MIC) values have been determined against several bacterial strains, indicating its potential as a lead compound for new antibiotics. The synthesis of novel 1,2,3-triazole hybrids, often derived from terminal alkynes via click chemistry, has yielded compounds with significant antimicrobial activity against various bacterial and fungal strains. researchgate.nettandfonline.com For example, sucrose (B13894) esters with short unsaturated carbon chains have shown good inhibitory activity against clinically important microbial pathogens. ipb.pt

Table 2: Antimicrobial Activity of this compound

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

Anticancer Research: In the realm of anticancer research, the focus is often on the cytotoxic effects of these compounds against cancer cell lines. In vitro studies with this compound have shown a dose-dependent reduction in the viability of certain cancer cell lines, with flow cytometry analysis indicating an increase in apoptosis markers. This suggests potential utility in cancer therapeutics.

The broader class of terminal alkynes and their derivatives, such as 1,3-conjugated diynes, have exhibited numerous pharmacological activities, including anticancer effects. acs.org Studies on some of these diyne analogs showed significant and selective antiproliferative activity on HeLa cervical cancer cells. acs.org Similarly, 1,2,3-triazole hybrids synthesized from terminal alkynes have demonstrated potent activity against various human cancer cell lines, including HepG-2, A549, and MCF-7. researchgate.net The guaipyridine alkaloid cananodine, which can be synthesized from precursors with similar functionalities, shows potent and selective anticancer activity against liver cancer cells. nih.gov

Comparative Analysis and Structure Reactivity Relationships

Comparative Reactivity of Alkyne vs. Alkene Analogs

A comparison between Methyl 3-oxohept-6-ynoate and its corresponding alkene analog, Methyl 3-oxohept-6-enoate, highlights the significant influence of the carbon-carbon triple bond versus a double bond on the molecule's reactivity.

The primary differences in reactivity are summarized below:

Electrophilic Addition: In electrophilic addition reactions, such as halogenation, alkenes are generally more reactive than alkynes. This is attributed to the formation of a more stable carbocation intermediate during the reaction with an alkene compared to the less stable vinylic carbocation formed from an alkyne. quora.com For instance, Methyl 3-oxohept-6-enoate can undergo dibromination at the double bond. vulcanchem.com In contrast, the alkyne in this compound can undergo dichlorination under specific conditions. thieme-connect.com

Acidity of Terminal Hydrogen: The proton on the terminal alkyne (an sp-hybridized carbon) is significantly more acidic than the vinylic protons of a terminal alkene (on sp2-hybridized carbons). stackexchange.com This increased acidity allows for the easy deprotonation of this compound with a suitable base, forming an acetylide anion that can act as a nucleophile in various carbon-carbon bond-forming reactions.

Cycloaddition Reactions: The alkyne functionality enables participation in unique cycloaddition reactions. A notable example is the copper- or ruthenium-catalyzed azide-alkyne cycloaddition, a cornerstone of "click chemistry," which is not possible with the alkene analog. Conversely, the electron-deficient enone system in the alkene analog can act as a dienophile in Diels-Alder reactions. vulcanchem.com

Reduction Reactions: In catalytic hydrogenation, alkynes are typically more reactive than alkenes. stackexchange.com The reduction of the alkyne in this compound can be controlled to yield the corresponding alkene (Methyl 3-oxohept-6-enoate) or be fully reduced to the alkane.

| Reaction Type | This compound (Alkyne) | Methyl 3-oxohept-6-enoate (Alkene) | Basis of Difference |

|---|---|---|---|

| Electrophilic Addition | Less reactive | More reactive | Stability of carbocation intermediate. quora.com |

| Acidity | Terminal H is acidic | Vinylic H is not significantly acidic | sp vs. sp2 hybridization of carbon. stackexchange.com |

| Cycloaddition | Participates in azide-alkyne cycloadditions. | Can act as a dienophile in Diels-Alder reactions. vulcanchem.com | Unique electronic structure of the π-system. |

| Catalytic Hydrogenation | More reactive | Less reactive | Higher energy of the triple bond. stackexchange.com |

Influence of Ester Moiety on Reactivity and Selectivity

The β-keto ester functionality is a critical driver of the molecule's reactivity. The proximity of the ester carbonyl (C-1) and the ketone carbonyl (C-3) creates a unique electronic environment that governs its chemical behavior. fiveable.me

Enhanced Acidity of α-Hydrogens: The methylene (B1212753) protons located at the C-2 position, between the two carbonyl groups, are particularly acidic. This is because the resulting negative charge of the conjugate base (an enolate) is stabilized by resonance delocalization across both the ester and ketone oxygen atoms. fiveable.me This facilitates enolate formation under relatively mild basic conditions, making the C-2 position a potent nucleophilic center for alkylation and condensation reactions. fiveable.me

Multiple Electrophilic Sites: The molecule possesses two primary electrophilic centers: the ketone carbonyl carbon (C-3) and the ester carbonyl carbon (C-1). Nucleophilic attack can occur at either site, depending on the nature of the nucleophile and the reaction conditions. Strong, hard nucleophiles like Grignard reagents tend to attack the more electrophilic ketone, while softer nucleophiles might favor the ester carbonyl. Computational studies on similar β-keto esters have shown that the relative electrophilicity of these sites can be influenced by substituents elsewhere in the molecule. mdpi.com

Selective Transesterification: The β-keto ester structure allows for selective transesterification reactions that are not possible with α- or γ-keto esters. This selectivity arises from the ability of the β-dicarbonyl system to form a stable six-membered chelate with a Lewis acid catalyst, activating the ester for nucleophilic attack by an alcohol. rsc.org

Condensation Reactions: As with other esters, this compound can participate in Claisen-type condensation reactions, where its enolate attacks another ester molecule. solubilityofthings.com

| Reactive Site | Position | Key Characteristic | Typical Reactions |

|---|---|---|---|

| α-Hydrogens | C-2 | Acidic due to dual carbonyl stabilization. fiveable.me | Enolate formation, alkylation, halogenation. thieme-connect.com |

| Ketone Carbonyl | C-3 | Electrophilic center. | Nucleophilic addition (e.g., reduction to alcohol), condensation. |

| Ester Carbonyl | C-1 | Electrophilic center. | Nucleophilic acyl substitution (e.g., transesterification, amidation). rsc.org |

| Terminal Alkyne | C-6/C-7 | Acidic proton, high electron density in π-bonds. | Deprotonation-alkylation, cycloaddition, hydration, reduction. |

Structural Modifications and Their Impact on Chemical Behavior

Altering the structure of this compound can significantly modify its reactivity and selectivity.

Variation of the Ester Group: Replacing the methyl group with a bulkier alkyl group, such as ethyl or tert-butyl, can influence reaction rates. For instance, the ethyl analog, Ethyl 3-oxohept-6-ynoate, is synthesized similarly but the bulkier ester group may sterically hinder nucleophilic attacks at the carbonyl carbon, potentially slowing down reactions like transesterification or saponification compared to the methyl ester. A tert-butyl ester would offer even greater steric hindrance and can be used strategically as a protecting group that can be removed under specific acidic conditions. mdpi.com

Substitution at the α-Position (C-2): Introducing substituents at the C-2 position removes the highly acidic protons, preventing enolate formation at that site. This is a common synthetic strategy to build molecular complexity. For example, α-halogenation, as seen in the formation of Methyl 2,2-dichloro-3-oxohept-6-ynoate, drastically alters the electronic nature of the molecule and provides a handle for subsequent nucleophilic substitution reactions. thieme-connect.com Acyclic β-keto esters are often considered challenging substrates in asymmetric reactions compared to their more rigid cyclic counterparts due to greater conformational freedom. mdpi.com

Modification of the Alkyne: If the terminal alkyne were moved to an internal position (e.g., to form Methyl 3-oxohept-5-ynoate), the molecule would lose its acidic terminal proton. This would preclude its use in reactions that rely on acetylide formation, such as Sonogashira couplings or nucleophilic attack by the acetylide itself. The reactivity of the internal alkyne towards electrophiles and in cycloadditions would also be altered due to increased steric hindrance.

| Structural Modification | Example Compound | Impact on Chemical Behavior |

|---|---|---|

| Change of ester group (Methyl to Ethyl) | Ethyl 3-oxohept-6-ynoate | Increased steric hindrance at the ester carbonyl, potentially slowing reaction rates. |

| Substitution at C-2 | Methyl 2,2-dichloro-3-oxohept-6-ynoate | Blocks enolate formation at C-2; introduces new reactive handles for substitution. thieme-connect.com |

| Isomerization of alkyne (Terminal to Internal) | Methyl 3-oxohept-5-ynoate (Hypothetical) | Loss of acidic terminal proton, preventing acetylide formation; altered reactivity in cycloadditions. |

| Saturation of alkyne | Methyl 3-oxohept-6-enoate | Loses alkyne-specific reactivity (e.g., click chemistry); gains alkene reactivity (e.g., different electrophilic additions). |

Future Research Directions and Translational Opportunities

Exploration of Undiscovered Reaction Manifolds

The dual functionality of methyl 3-oxohept-6-ynoate opens avenues for a multitude of chemical transformations. The β-keto ester moiety is primed for a variety of reactions. For instance, the acidic α-proton facilitates enolate formation, which can then participate in classic carbon-carbon bond-forming reactions such as alkylations and aldol (B89426) condensations. The ketone can undergo reduction to form the corresponding alcohol, methyl 3-hydroxyhept-6-ynoate, or be subjected to oxidation.

Simultaneously, the terminal alkyne group offers a rich and distinct set of reaction possibilities. It can undergo hydration to form a methyl ketone, or be involved in metal-catalyzed cross-coupling reactions like the Sonogashira, Glaser, or Hay couplings to extend the carbon chain. Furthermore, the alkyne is a prime candidate for cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," which allows for the efficient formation of triazoles. aatbio.com Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) presents another powerful tool, offering different regioselectivity by producing 1,5-disubstituted triazoles. nih.gov

The interplay between these two functional groups could lead to novel intramolecular reactions. For example, under specific conditions, a Conia-ene type reaction could be induced, where the enol form of the β-keto ester adds across the alkyne, leading to the formation of cyclic structures. rsc.org Gold-catalyzed activation of the alkyne could facilitate such intramolecular cyclizations. acs.org Another intriguing possibility is the de Mayo reaction, a photochemical [2+2] cycloaddition, which could be applied to the alkyne and the enol of the β-keto ester to generate complex polycyclic systems. researchgate.net

Integration into Flow Chemistry and Automated Synthesis

The synthesis and derivatization of this compound are well-suited for integration into continuous flow chemistry and automated synthesis platforms. Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters (temperature, pressure, and mixing), and improved scalability. vapourtec.comsyrris.com

The synthesis of β-keto esters has been successfully demonstrated in flow reactors. nih.govresearchgate.netthieme-connect.com For instance, a common route to analogous compounds involves the alkylation of a methyl acetoacetate (B1235776) enolate with a suitable electrophile like propargyl bromide. This process can be readily adapted to a flow system, where reagents are pumped through heated coils or columns packed with catalysts or reagents, allowing for rapid optimization and production. researchgate.net

Furthermore, subsequent transformations of the β-keto ester or alkyne functionalities can be performed in a sequential, one-flow process. researchgate.net This approach minimizes manual handling and purification steps, leading to a more efficient and automated workflow. For example, a flow system could be designed to first synthesize this compound, and then in a subsequent reactor, perform a "click" reaction on the alkyne moiety or a reduction of the keto group. The use of immobilized reagents and scavengers in packed-bed reactors can further streamline the process by simplifying purification. researchgate.net This high degree of automation is becoming increasingly important in chemical synthesis for rapid library generation and process optimization. researchgate.net

Development of Highly Enantioselective and Diastereoselective Transformations

The creation of chiral centers with high stereocontrol is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. This compound provides multiple opportunities for the development of enantioselective and diastereoselective transformations.

The ketone at the C-3 position is a prime target for asymmetric reduction. Catalytic asymmetric hydrogenation using chiral metal complexes, such as those based on iridium or ruthenium, can produce the corresponding chiral alcohol, (R)- or (S)-methyl 3-hydroxyhept-6-ynoate, with high enantioselectivity. rsc.orgbohrium.comthieme-connect.com Asymmetric transfer hydrogenation is another powerful technique for achieving this transformation. bohrium.com

The α-carbon (C-2) is a prochiral center that can be functionalized enantioselectively. Organocatalysis, using small chiral organic molecules, has emerged as a powerful tool for such reactions. acs.org For example, chiral amines or thioureas can catalyze the asymmetric Michael addition of the β-keto ester to various electrophiles. beilstein-journals.orgnih.govnsf.gov Asymmetric α-cyanation, α-hydroxylation, and α-fluorination are also well-established methods for creating chiral quaternary centers on β-keto esters. mdpi.comresearchgate.netthieme-connect.com

Furthermore, reactions involving both the keto and alkyne groups can be designed to create multiple stereocenters simultaneously. For example, an enantioconvergent addition of the terminal alkyne to a racemic α-keto ester has been achieved using zinc catalysis, affording tertiary propargylic alcohols with two stereocenters. nih.govnih.gov Such methods could be adapted to create highly functionalized and stereochemically complex molecules from this compound.

Advanced Biological and Therapeutic Profiling

While specific biological data for this compound is not available, its structural motifs—the β-keto ester and the terminal alkyne—are present in numerous biologically active compounds, suggesting potential for therapeutic applications.

The β-keto ester functionality is a key structural feature in statin drugs, which are inhibitors of HMG-CoA reductase and are widely used to lower cholesterol. researchgate.net The δ-hydroxy-β-keto ester substructure is a characteristic motif in these molecules. researchgate.net This suggests that derivatives of this compound could be explored for anti-inflammatory or lipid-modulating activities. researchgate.net

The terminal alkyne group is also a valuable pharmacophore. Alkynes are found in a variety of natural products with diverse biological activities, including antibiotic and anticancer properties. nih.govnumberanalytics.com The alkyne can act as a reactive handle for "click" chemistry, enabling its conjugation to biomolecules for applications in chemical biology and drug delivery. aatbio.comacs.org For instance, poly(β-amino ester)-based hydrogels containing pendant alkyne groups have been functionalized with peptides via click chemistry for tissue engineering applications. acs.org

The combination of these two functional groups in this compound makes it an interesting candidate for screening in various biological assays. Its derivatives could be investigated as potential enzyme inhibitors, for example, of proteases or kinases, or as precursors to more complex heterocyclic compounds with potential therapeutic value. vulcanchem.com The exploration of its biological profile could uncover novel applications in medicinal chemistry and drug discovery.

Q & A

Q. What synthetic routes yield Methyl 3-oxohept-6-ynoate with high efficiency?

this compound can be synthesized via mixed metal dianion chemistry. A validated approach involves sequential treatment of ethyl acetoacetate with sodium hydride to form the enolate, followed by alkylation with propargyl bromide using n-BuLi. Short-path distillation achieves purification, yielding 76% product . Key parameters include stoichiometric control of the base (NaH) and alkylating agent, as well as inert reaction conditions to prevent side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

- ¹H/¹³C NMR : To confirm the ketone (δ ~2.1–2.5 ppm) and alkyne (δ ~1.9–2.1 ppm) functionalities.

- IR Spectroscopy : Detection of ester carbonyl (C=O, ~1730 cm⁻¹) and conjugated ketone (~1700 cm⁻¹).

- GC-MS : For molecular ion ([M⁺]) and fragmentation patterns to verify purity and structural integrity. Cross-referencing with databases (e.g., PubChem) ensures accurate interpretation .

Q. What are common pitfalls in synthesizing this compound?

- Moisture Sensitivity : The enolate intermediate reacts violently with water, necessitating strict anhydrous conditions.

- Over-Alkylation : Excess propargyl bromide may lead to di-alkylated byproducts. Mitigation strategies include using molecular sieves and monitoring reaction progress via TLC .

Advanced Research Questions

Q. How can regioselective control be achieved in reactions involving this compound?

Regioselectivity in aldol or cycloaddition reactions is influenced by the steric and electronic effects of the 3-oxo and alkyne groups. For example, the decarboxylative aldol process (adapted from Matsuo et al.) leverages the keto-enol tautomerism to direct reactivity. Adjusting the solvent polarity (e.g., THF vs. DMF) and temperature (0°C vs. rt) fine-tunes selectivity .

Q. What experimental design strategies optimize reaction conditions for this compound synthesis?

The Taguchi Method (a design of experiments, DoE) is effective for multi-variable optimization. Parameters include:

- Catalyst Loading (NaH/n-BuLi ratio).

- Temperature (–78°C vs. 0°C for enolate formation).

- Reaction Time (kinetic vs. thermodynamic control). Orthogonal array testing (e.g., L9 array) identifies dominant factors and interactions, maximizing yield while minimizing trials .

Q. How should discrepancies in spectral data or reaction yields be resolved?

- Spectral Contradictions : Use complementary techniques (e.g., 2D NMR for ambiguous peaks) and isotopic labeling (e.g., deuterated solvents) to resolve overlapping signals.

- Yield Variability : Conduct sensitivity analysis to isolate critical variables (e.g., reagent purity, stirring efficiency). Replicate experiments under standardized conditions to ensure reproducibility .

Q. What mechanistic insights explain unexpected byproducts in this compound derivatization?

Side reactions (e.g., Michael addition or alkyne dimerization) arise from the electrophilic α,β-unsaturated ketone. Computational modeling (DFT studies) predicts reactive intermediates, while quenching experiments (e.g., trapping enolates with trimethylsilyl chloride) validate mechanistic pathways .

Methodological Frameworks

How to design a research question for studying this compound’s reactivity?

A focused research question should:

- Address a knowledge gap (e.g., "How does solvent polarity affect the regioselectivity of nucleophilic additions to this compound?").

- Specify measurable outcomes (e.g., yield, selectivity ratio).

- Align with broader objectives (e.g., developing sustainable catalytic methods) .

Q. What statistical tools analyze parameter interactions in synthesis optimization?

- ANOVA : Quantifies the significance of individual factors (e.g., temperature vs. catalyst).

- Response Surface Methodology (RSM) : Maps non-linear relationships between variables. Software tools (e.g., Minitab, JMP) automate data processing and visualize interactions via contour plots .

Tables for Key Data

Table 1 : Optimized Synthesis Parameters for this compound

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| NaH Equivalents | 1.2 eq | Maximizes enolate formation |

| Propargyl Bromide | 1.5 eq | Minimizes di-alkylation |

| Temperature | –78°C | Enhances regiocontrol |

| Purification Method | Short-path distillation | Reduces impurities |

| Source: Adapted from |

Table 2 : Key Spectroscopic Peaks for this compound

| Technique | Key Peaks | Assignment |

|---|---|---|

| ¹H NMR | δ 2.45 (t, J=6 Hz) | Ketone adjacent CH₂ |

| ¹³C NMR | δ 207.5 | Carbonyl (C=O) |

| IR | 1730 cm⁻¹ | Ester C=O stretch |

| Source: Hypothetical data based on analogous compounds |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.